Balanced Dual Inhibition of 5-LOX and COX: FPL 62064 vs. Licofelone and BW755C
FPL 62064 demonstrates a near-equimolar dual inhibition profile, with IC₅₀ values of 3.5 μM for 5-LOX and 3.1 μM for COX (ratio = 1.13) in isolated enzyme assays [1]. This balanced inhibition contrasts with Licofelone (IC₅₀: 0.18 μM 5-LOX, 0.21 μM COX; ratio = 1.17) which is approximately 17-20 fold more potent but maintains similar balance, and markedly differs from BW755C which shows an imbalanced profile (5-LOX IC₅₀: 5 μM; COX-1 IC₅₀: 0.65 μg/mL (~2.2 μM); COX-2 IC₅₀: 1.2 μg/mL (~4.0 μM)) [2]. The balanced inhibition of FPL 62064 may provide more predictable simultaneous suppression of both prostaglandin and leukotriene production in cellular and in vivo models.
| Evidence Dimension | 5-LOX and COX IC₅₀ values and balance ratio |
|---|---|
| Target Compound Data | 5-LOX IC₅₀ = 3.5 μM; COX IC₅₀ = 3.1 μM; Ratio = 1.13 |
| Comparator Or Baseline | Licofelone: 5-LOX IC₅₀ = 0.18 μM, COX IC₅₀ = 0.21 μM, Ratio = 1.17; BW755C: 5-LOX IC₅₀ = 5 μM, COX-1 IC₅₀ = ~2.2 μM, COX-2 IC₅₀ = ~4.0 μM, Ratio (5-LOX/COX-1) ≈ 2.3 |
| Quantified Difference | FPL 62064 is 17-20 fold less potent than Licofelone but retains balanced inhibition; FPL 62064 is ~1.4-fold more potent on 5-LOX than BW755C but shows a more balanced 5-LOX/COX ratio. |
| Conditions | RBL-1 cytosolic 5-lipoxygenase and seminal vesicle prostaglandin synthetase (cell-free assays) for FPL 62064; assays for comparators may vary. |
Why This Matters
Balanced dual inhibition ensures simultaneous and predictable blockade of both COX and 5-LOX pathways, which is critical for studies requiring comprehensive modulation of the arachidonic acid cascade.
- [1] Blackham A, et al. FPL 62064, a topically active 5-lipoxygenase/cyclooxygenase inhibitor. Agents Actions. 1990 Jun;30(3-4):432-42. View Source
- [2] BW 755C product page. MedChemExpress. IC50: 5 μM (5-LOX), 0.65 μg/mL (COX-1), 1.2 μg/mL (COX-2). View Source
